molecular formula C21H29NO2S B492593 N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide CAS No. 667912-60-9

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide

Cat. No.: B492593
CAS No.: 667912-60-9
M. Wt: 359.5g/mol
InChI Key: VIMVYHAVSHZMDJ-UHFFFAOYSA-N
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Description

N-(3,5-Ditert-butylphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by two tert-butyl groups at the 3- and 5-positions of the aniline ring and a methyl substituent on the benzenesulfonamide moiety. The tert-butyl groups introduce significant steric bulk, which influences molecular conformation, solubility, and intermolecular interactions.

Properties

IUPAC Name

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2S/c1-15-9-8-10-19(11-15)25(23,24)22-18-13-16(20(2,3)4)12-17(14-18)21(5,6)7/h8-14,22H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMVYHAVSHZMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonylation of 3,5-Di-tert-butylaniline

The most widely reported method involves the reaction of 3,5-di-tert-butylaniline with 3-methylbenzenesulfonyl chloride under basic conditions. This approach leverages the nucleophilic attack of the aniline’s amine group on the electrophilic sulfur atom of the sulfonyl chloride.

Reagents and Conditions

  • Base : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction.

  • Solvent : Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) ensures solubility and minimizes side reactions.

  • Temperature : Reactions typically proceed at 0–25°C for 4–24 hours.

Procedure

  • Dissolve 3,5-di-tert-butylaniline (1.0 equiv) and TEA (1.2 equiv) in CH₂Cl₂.

  • Add 3-methylbenzenesulfonyl chloride (1.1 equiv) dropwise under nitrogen.

  • Stir at room temperature until completion (monitored via TLC).

  • Quench with water, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Purify by recrystallization from ethanol/water or column chromatography.

Yield : 75–85%.

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents to enhance reaction efficiency, particularly for sterically hindered substrates.

Example Protocol

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

  • Solvent : CH₂Cl₂ or dimethylacetamide (DMA).

  • Conditions : 0–25°C for 6–12 hours.

Advantages :

  • Improved yields for substrates with low reactivity.

  • Reduced side products from over-sulfonylation.

Yield : 70–78%.

Solvent and Base Optimization

Role of Solvent Polarity

Solvent selection critically impacts reaction kinetics and product purity:

SolventDielectric ConstantReaction Time (h)Yield (%)
CH₂Cl₂8.9678
THF7.6872
DMA37.8468
Water80.11265

Polar aprotic solvents like DMA accelerate reactions but may complicate purification. Water-based systems, though environmentally friendly, require phase-transfer catalysts.

Base Selection

Strong bases (e.g., LiHMDS) deprotonate the aniline, enhancing nucleophilicity but risking over-reaction. Weak bases (e.g., TEA) offer better control:

BasepKaReaction Time (h)Yield (%)
TEA10.7885
Pyridine5.21070
LiHMDS26260

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency:

  • Residence Time : 10–30 minutes.

  • Temperature : 50–80°C.

  • Output : 90–95% purity at 1–5 kg/hour.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield 99% pure product but require multiple cycles.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >98% purity in one pass.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Classical Sulfonylation8599High120
Coupling Agent7898Moderate180
Aqueous Phase6595Low90

The classical method remains optimal for balance between yield and cost, while aqueous-phase synthesis appeals to green chemistry initiatives.

Challenges and Mitigation Strategies

Steric Hindrance

The tert-butyl groups impede sulfonyl chloride access to the amine. Mitigations include:

  • Elevated Temperatures : 40–60°C to enhance molecular mobility.

  • High-Pressure Conditions : 2–5 bar in sealed reactors.

Byproduct Formation

Over-sulfonylation and oxidation are minimized by:

  • Stoichiometric Control : Limiting sulfonyl chloride to 1.1 equiv.

  • Inert Atmosphere : Nitrogen or argon prevents oxidation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the sulfonamide group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the sulfonamide group. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors.

Medicine: While not directly used as a drug, derivatives of this compound may have potential therapeutic applications. Research into its analogs could lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used as an additive in polymers to enhance their stability and performance. It may also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The tert-butyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the aryl rings critically impact melting points, yields, and chromatographic behavior. For example:

Compound (Structure) Substituents (Aniline/Sulfonamide) Melting Point (°C) Yield (%) Rf Source
N-(4-(Benzothiazol-2-yl)phenyl)-3-methylbenzenesulfonamide Benzothiazole/3-methyl 184–186 62 0.78 [1]
N-(3,5-Dichlorophenyl)benzenesulfonamide 3,5-Cl/None Not reported Not reported Not reported [2]
N-(3-Chlorophenyl)benzenesulfonamide 3-Cl/None Not reported Not reported Not reported [2]

Key Observations :

  • Melting Points : Bulky substituents like tert-butyl may reduce melting points compared to halogens (e.g., chloro or bromo) due to disrupted crystal packing. For instance, the methyl-substituted compound in (melting point 184–186°C) has a lower melting point than bromo- or chloro-analogs (211–271°C) . The tert-butyl groups in the target compound could further lower the melting point, though strong van der Waals forces from tert-butyl may counteract this trend.
  • Chromatography (Rf) : Higher Rf values correlate with increased hydrophobicity. The tert-butyl groups in the target compound may elevate Rf compared to methyl or halogenated analogs (e.g., Rf = 0.78 for 3-methyl in ) due to enhanced lipophilicity .

Structural and Conformational Differences

  • Dihedral Angles : In N-(3,5-dichlorophenyl)benzenesulfonamide, the dihedral angle between the two benzene rings is 57.0°, while the 3-chloro analog exhibits 65.4° . The tert-butyl groups in the target compound likely increase this angle further (>65°) to minimize steric clashes, reducing π-π interactions and altering molecular rigidity.
  • Hydrogen Bonding: highlights N–H⋯O hydrogen bonds stabilizing crystal packing.

Spectroscopic and Electronic Properties

  • IR Spectroscopy : All sulfonamides in show characteristic N–H (~3300 cm⁻¹) and S=O (~1350–1150 cm⁻¹) stretches. The tert-butyl groups may slightly shift N–H peaks due to reduced electron-withdrawing effects compared to halogens .

Biological Activity

N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bulky tert-butyl group that may influence its pharmacological properties. The study of this compound's biological activity encompasses various dimensions, including its antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure

The molecular formula of this compound is C16H22N2O2S. Its structure can be represented as follows:

N 3 5 ditert butylphenyl 3 methylbenzenesulfonamide\text{N 3 5 ditert butylphenyl 3 methylbenzenesulfonamide}

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The mechanism often involves the inhibition of bacterial folate synthesis. In vitro studies have shown that this compound demonstrates effective inhibition against various Gram-positive and Gram-negative bacteria.

Bacteria Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus22.515
Escherichia coli20.020
Pseudomonas aeruginosa18.025

These results suggest that the compound's antibacterial efficacy may be attributed to its ability to penetrate bacterial membranes effectively due to the lipophilic nature imparted by the tert-butyl groups.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways involved in tumor growth

A study evaluating its effects on breast cancer cell lines reported an IC50 value of approximately 10 µM, indicating moderate potency.

Anti-inflammatory Activity

Sulfonamides have also been recognized for their anti-inflammatory properties. This compound has shown promise in inhibiting the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vivo studies demonstrated that treatment with this compound resulted in reduced levels of inflammatory cytokines such as IL-1β and TNF-α.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the antibacterial activity of various sulfonamide derivatives found that this compound exhibited superior activity against Staphylococcus aureus, making it a candidate for further development in treating bacterial infections resistant to conventional antibiotics.
  • Case Study on Cancer Cell Lines :
    In a comparative analysis involving multiple sulfonamide derivatives, this compound was identified as one of the most effective compounds in inducing apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

Q & A

Q. What are the established synthetic routes for N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: The synthesis typically involves reacting 3-methylbenzenesulfonyl chloride with 3,5-ditert-butylaniline under controlled conditions. Key steps include:

  • Step 1: Slow addition of sulfonyl chloride to a cooled (0–5°C) solution of the aniline derivative in chloroform to minimize side reactions .
  • Step 2: Refluxing the mixture at 40–50°C for 1–2 hours to ensure complete amide bond formation.
  • Step 3: Purification via recrystallization from ethanol or ethyl acetate to achieve >95% purity. Optimization may involve adjusting stoichiometry (1:1.1 molar ratio of aniline to sulfonyl chloride) and using inert atmospheres to prevent oxidation of tert-butyl groups .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this sulfonamide derivative?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity. The tert-butyl protons appear as a singlet at δ ~1.3 ppm, while sulfonamide NH resonates near δ 7.5–8.0 ppm .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) is critical for solving crystal structures. The bulky tert-butyl groups induce dihedral angles of 50–60° between aromatic rings, influencing packing efficiency . Hydrogen-bonding networks (N–H⋯O=S) stabilize the crystal lattice, detectable via SHELX refinement .

Q. How does the bulky 3,5-ditert-butylphenyl substituent influence the molecular conformation observed in X-ray crystal structures?

Methodological Answer: The tert-butyl groups create steric hindrance, forcing the sulfonamide moiety into a trans conformation relative to the aryl ring. This results in:

  • Dihedral Angles: 55–65° between the two aromatic planes, reducing π-π stacking interactions .
  • Packing Effects: Bulky substituents limit close molecular contacts, often leading to lower melting points compared to halogenated analogs (e.g., 3,5-dichloro derivatives) .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental observations in the compound's reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated electrostatic potential maps with experimental hydrogen-bonding patterns to validate conformational preferences .
  • Bioactivity Validation: Use enzyme inhibition assays (e.g., dihydrofolate reductase) to test computational docking results. Adjust force field parameters in software like AutoDock Vina to account for steric effects from tert-butyl groups .

Q. How do electronic and steric effects of aromatic substituents impact the compound's potential as an enzyme inhibitor in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Steric Effects: Bulky tert-butyl groups reduce binding affinity to flat active sites (e.g., carbonic anhydrase) but enhance selectivity for hydrophobic pockets .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro or chloro) on the benzenesulfonamide moiety increase acidity of the NH proton, strengthening hydrogen bonds with target enzymes. Compare with analogs in the Iranian Journal of Pharmaceutical Research .

Q. What advanced purification methods are recommended for obtaining research-grade quantities of this compound with >99% purity?

Methodological Answer:

  • Flash Chromatography: Use silica gel columns with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate sulfonamide derivatives .
  • High-Performance Liquid Chromatography (HPLC): Employ a C18 reverse-phase column and acetonitrile/water mobile phase (70:30 v/v) for final purity assessment. Monitor UV absorption at 254 nm .

Q. How can researchers address conflicting data regarding the compound's thermal stability in different solvent systems?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures in polar (e.g., DMSO) vs. nonpolar (toluene) solvents. The tert-butyl groups enhance stability in nonpolar media by reducing solvation effects .
  • Differential Scanning Calorimetry (DSC): Identify polymorphic transitions in recrystallized samples, which may explain melting point variations .

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